(6Z)-6-(2-bromobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
(6Z)-6-(2-bromobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromobenzylidene group and a methylphenyl group attached to a thiazolotriazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-(2-bromobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-bromobenzaldehyde with 2-methylphenylthiosemicarbazide to form an intermediate, which is then cyclized to produce the desired thiazolotriazole compound. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-(2-bromobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
(6Z)-6-(2-bromobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6Z)-6-(2-bromobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure compared to (6Z)-6-(2-bromobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one.
Acetylacetone: Another common intermediate with keto-enol tautomerism, similar to ethyl acetoacetate.
Uniqueness
What sets this compound apart from these similar compounds is its complex structure, which includes both a bromobenzylidene and a methylphenyl group
Properties
Molecular Formula |
C18H12BrN3OS |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(6Z)-6-[(2-bromophenyl)methylidene]-3-(2-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C18H12BrN3OS/c1-11-6-2-4-8-13(11)16-20-21-18-22(16)17(23)15(24-18)10-12-7-3-5-9-14(12)19/h2-10H,1H3/b15-10- |
InChI Key |
ISNBVTNTVOJKEL-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN=C3N2C(=O)/C(=C/C4=CC=CC=C4Br)/S3 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C3N2C(=O)C(=CC4=CC=CC=C4Br)S3 |
Origin of Product |
United States |
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